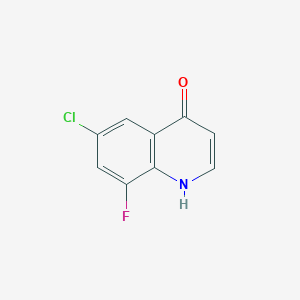

6-Chloro-8-fluoroquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFNO |

|---|---|

Molecular Weight |

197.59 g/mol |

IUPAC Name |

6-chloro-8-fluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5ClFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |

InChI Key |

VCGIIXCIJBHNIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2F)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for 6 Chloro 8 Fluoroquinolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide definitive information about the substitution pattern on the heterocyclic and carbocyclic rings.

In the ¹H NMR spectrum of a quinoline derivative, protons on the aromatic rings typically appear as distinct multiplets in the downfield region (δ 7.0–9.0 ppm). The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton. For 6-chloro-8-fluoroquinolin-4-ol, the protons on the quinoline ring system would show characteristic splitting patterns influenced by the adjacent chloro and fluoro substituents.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon atoms directly attached to electronegative substituents like fluorine, chlorine, and oxygen (in the C4-ol/oxo group) are particularly informative. Studies on substituted 2-methyl-quinolin-4(1H)-ones have shown that the chemical shift of the C4 carbon is a reliable indicator of the predominant tautomeric form (4-oxo vs. 4-hydroxy), with the 4-oxo form being significantly deshielded. nuph.edu.ua

While specific spectral data for this compound is not publicly available, the analysis of related substituted quinolines demonstrates the power of the technique. For instance, the characterization of newly synthesized 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol derivatives relies heavily on ¹H and ¹³C NMR for structural confirmation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 7-substituted quinolin-8-ol derivative irb.hr (Data for 7-((4-(4-chlorobenzyl)piperazin-1-yl)methyl)quinolin-8-ol)

| NMR Type | Atom | Chemical Shift (δ ppm) | Description |

| ¹H NMR | Quinoline Protons | 7.00 - 8.80 | Multiplet, aromatic protons |

| ¹H NMR | Quinoline-CH₂-Piperazine | 3.65 | Singlet |

| ¹³C NMR | Quinoline-CH₂-Piperazine | 57.49 | |

| ¹³C NMR | Piperazine-CH₂-Phenyl | 62.83 | |

| ¹³C NMR | Quinoline & Phenyl C/CH | 119.95 - 152.74 | Aromatic carbons |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, which exists in tautomeric equilibrium with 6-chloro-8-fluoro-1H-quinolin-4-one, IR spectroscopy can provide key structural insights. dergipark.org.tr Expected characteristic absorption bands would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group of the 4-ol tautomer.

N-H Stretching: A band around 3300-3500 cm⁻¹ for the N-H group in the 4-one tautomer.

C=O Stretching: A strong, sharp band around 1640-1680 cm⁻¹ for the ketone group in the 4-one tautomer.

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic quinoline ring system.

C-F and C-Cl Stretching: Bands in the fingerprint region, typically around 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl, confirming the presence of the halogen substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of the quinoline core gives rise to characteristic absorption bands in the UV-Vis region. These absorptions, typically π → π* transitions, are sensitive to the substitution pattern on the ring. The presence of auxochromic groups like -OH, -Cl, and -F can cause shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity. This technique is particularly useful for studying how modifications to the quinoline scaffold affect its electronic properties. bohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₉H₅ClFNO), the theoretical monoisotopic mass is 197.0044 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), providing unambiguous confirmation of the molecular formula.

The mass spectrum also reveals the isotopic pattern characteristic of a chlorine-containing compound (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks). Furthermore, analysis of the fragmentation patterns under electron ionization (EI) or electrospray ionization (ESI) conditions can help to verify the structure by showing the loss of specific neutral fragments (e.g., CO, HCl). The structural characterization of many novel quinoline derivatives is routinely confirmed using mass spectrometric analysis. researchgate.net

Table 2: Molecular Weight and Formula

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1019016-45-5 | C₉H₅ClFNO | 197.59 |

Fluorescence Spectroscopy for Photophysical Property Assessment

Quinoline and its derivatives are well-known for their fluorescent properties. dergipark.org.tr Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The technique is highly sensitive to the molecule's electronic structure and its local environment.

The introduction of substituents like halogens and hydroxyl groups onto the quinoline ring can significantly modulate its photophysical properties, including the fluorescence quantum yield and the emission wavelength. While specific fluorescence data for this compound is not detailed in the literature, related quinoline derivatives are widely explored as fluorescent probes and components of functional materials. The study of its fluorescence would involve measuring its excitation and emission spectra to determine the Stokes shift and quantum yield, providing insight into its potential for applications in sensing or as an optical material.

Computational and Theoretical Investigations of 6 Chloro 8 Fluoroquinolin 4 Ol

Quantum Chemical Studies and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 6-Chloro-8-fluoroquinolin-4-ol. DFT calculations allow for the optimization of the molecule's geometry to find its most stable conformation and for the computation of various electronic properties that govern its reactivity. researchgate.netajchem-a.com

Theoretical calculations are often performed using specific functionals, such as B3LYP or BPV86, combined with basis sets like 6-311G(d,p) or 6-31G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netbohrium.com These studies yield critical data on the molecule's electronic landscape.

Key research findings from DFT studies on related quinoline (B57606) derivatives include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. chemrxiv.org A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. researchgate.net

Global Chemical Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (σ) are calculated from the FMO energies. bioline.org.br These descriptors provide a quantitative measure of the molecule's reactivity and are often correlated with its observed chemical behavior. bioline.org.br For instance, these parameters are frequently used to predict the corrosion inhibition potential of quinoline derivatives. bioline.org.br

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure, including charge delocalization and intramolecular interactions. researchgate.net

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE | Indicator of chemical reactivity and stability. chemrxiv.org |

| Dipole Moment | μ | Measures the polarity of the molecule. bioline.org.br |

| Electronegativity | χ | Describes the ability of the molecule to attract electrons. bioline.org.br |

| Chemical Hardness | η | Measures resistance to change in electron distribution. bioline.org.br |

| Chemical Softness | σ | Reciprocal of hardness, indicates reactivity. bioline.org.br |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a specific protein or enzyme. This is particularly relevant in drug discovery, where quinoline derivatives are known to target bacterial enzymes like DNA gyrase and topoisomerase IV.

The process involves using software like AutoDock Vina to place the ligand into the binding site of a macromolecular target. The simulation then calculates the binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction. A more negative binding energy suggests a stronger and more stable interaction.

Key aspects of docking simulations include:

Binding Affinity Prediction: The primary output is a score that ranks potential binding poses. For example, a binding energy of -8 kcal/mol or lower is often considered indicative of strong affinity. chemrxiv.org

Interaction Analysis: These simulations identify the specific amino acid residues in the target's active site that interact with the ligand. The analysis reveals the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov

Mechanism of Action Insight: By understanding these interactions, researchers can hypothesize about the compound's mechanism of action. For instance, docking studies can show how a quinoline derivative might inhibit an enzyme's function by blocking its active site.

Molecular dynamics (MD) simulations can further validate the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| Bacterial DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond |

| Val71, Ile94 | Hydrophobic Interaction | ||

| Topoisomerase IV | -8.2 | Ser84, Glu88 | Hydrogen Bond |

| Met121, Pro159 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. bioline.org.br

For quinoline derivatives, QSAR models are developed to predict activities such as antibacterial, antiviral, or corrosion inhibition efficiencies. bioline.org.br These models are built using a set of known compounds (a training set) and their experimentally measured activities. Molecular descriptors, which are numerical values representing different aspects of the molecule's structure, are calculated for each compound. Many of these descriptors are derived from the quantum chemical calculations discussed in section 4.1. ajchem-a.combioline.org.br

The development of a QSAR/QSPR model involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of quinoline derivatives. These can include electronic descriptors (e.g., EHOMO, ELUMO, dipole moment), constitutional descriptors (e.g., molecular weight), and topological descriptors. bioline.org.br

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors (independent variables) to the observed activity or property (dependent variable). bioline.org.br

Model Validation: The predictive power and robustness of the model are rigorously tested using statistical metrics like the squared correlation coefficient (R²) and cross-validation. An R² value greater than 0.5 is a common standard for an acceptable model. bioline.org.br

These models are valuable for predicting the activity of new, unsynthesized compounds like this compound and for guiding the rational design of more potent derivatives by identifying which structural features are most important for the desired activity. bioline.org.br

| Descriptor Category | Descriptor Example | Information Provided |

|---|---|---|

| Electronic | EHOMO / ELUMO | Relates to the molecule's ability to participate in charge-transfer interactions. bioline.org.br |

| Energy Gap (ΔE) | Correlates with molecular reactivity. bioline.org.br | |

| Dipole Moment (μ) | Relates to polarity and interactions in a biological system. bioline.org.br | |

| Constitutional | Molecular Weight (MW) | Represents the size of the molecule. bioline.org.br |

| LogP | Measures lipophilicity, affecting membrane permeability. | |

| Topological | Molecular Volume (V) | Describes the steric bulk of the molecule. bioline.org.br |

Pharmacological and Biological Activities: Pre Clinical and Mechanistic Studies

Antimicrobial Efficacy and Mechanisms of Action

The primary mechanism of action associated with the quinolone class of compounds involves the targeted inhibition of bacterial enzymes essential for DNA replication. oup.comaujmsr.com

The 6-Chloro-8-fluoroquinolin-4-ol core is a building block for potent fluoroquinolone antibiotics, such as Besifloxacin and Clinafloxacin, which exhibit broad-spectrum antibacterial activity. evitachem.com The presence and position of the halogen atoms are crucial for this efficacy. The fluorine atom at the C6 position is known to enhance penetration into the bacterial cell and increase activity, particularly against Gram-negative bacteria. mdpi.com A second halogen, such as the chlorine atom at the C8 position, can further increase antimicrobial potency by enhancing the action on target enzymes. mdpi.com

Derivatives incorporating the 8-chloro-6-fluoro-4-oxo-quinoline core have demonstrated powerful antibacterial effects. For instance, a study on novel N-1 substituents of quinolones produced the derivative 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound showed extremely potent activity against both Gram-positive and Gram-negative bacteria, proving to be significantly more powerful than the established antibiotic trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae (30 times more potent) and methicillin-resistant Staphylococcus aureus (MRSA) (128 times more potent). nih.gov

Further research into derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, which includes a 6-chloro substituted variant, has shown good activity against Staphylococcus albus, Proteus mirabilis, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Potency | Reference |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae | 30x more potent than trovafloxacin | nih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 128x more potent than trovafloxacin | nih.gov |

The quinoline (B57606) scaffold is also explored for its antifungal properties. biointerfaceresearch.com Studies on derivatives of this compound provide evidence of this potential. A series of synthesized 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, including those with a 6-chloro substitution, were screened for antifungal activity against Candida albicans and Aspergillus niger. nih.gov The results indicated that most of the tested compounds exhibited moderate to good antifungal activity. nih.gov

In another study, novel fluorinated quinoline analogs were synthesized and tested against various phytopathogenic fungi, with several compounds showing good activity (>80% inhibition) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Furthermore, research on 2-(6-chloroquinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol derivatives demonstrated excellent antifungal activity against A. niger, with one derivative showing comparable efficacy to the standard drug. researchgate.net

Fluoroquinolones are recognized as important second-line agents for the treatment of tuberculosis (TB), especially in cases of resistance to first-line therapies. nih.gov The quinoline core is a feature of many antitubercular agents. mdpi.comrsc.org Research has been conducted on derivatives containing the 6-chloro-quinoline structure. In one study, derivatives of (±) 2-(6-chloroquinolin-4-yl)-1-alkoxypropan-2-ol were evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these derivatives demonstrated moderate to good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 μM. nih.gov Specifically, compounds with a 6-chloro substituent and varying alkoxy groups at the ether linkage showed good activity, with MICs of 24.9 µM, 47.2 µM, and 42.7 µM depending on the specific side chain. nih.gov

The quinoline ring system is a cornerstone of antimalarial drug discovery, forming the backbone of drugs like chloroquine. biointerfaceresearch.comnih.gov Consequently, derivatives containing the chloro-fluoro-quinoline scaffold have been investigated for their potential in combating malaria. nih.govacs.org One study focused on synthesizing analogues of the antimalarial drug amodiaquine (B18356) by modifying its 4-aminophenol (B1666318) group with fluorine or chlorine. nih.gov A lead candidate from this research, 4'-Fluoro-N-tert-butylamodiaquine, which contains a 7-chloroquinoline (B30040) moiety, demonstrated potent activity against both chloroquine-sensitive and resistant strains of the malaria parasite. nih.gov Other studies have also synthesized and evaluated various 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, with several compounds showing potent inhibitory activity against Plasmodium falciparum. biointerfaceresearch.comresearchgate.net

The broad biological activity of the quinoline scaffold extends to antiviral applications. researchgate.net Quinoline derivatives have been investigated for activity against a range of RNA viruses, including Zika virus, SARS-CoV-2, Yellow Fever Virus (YFV), and Respiratory Syncytial Virus (RSV). researchgate.netnih.govacs.orgdoi.org The mechanism of action can vary; for instance, some quinoline derivatives have been shown to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp), a key enzyme in the life cycle of many RNA viruses. nih.govacs.org One study identified three quinoline derivatives that showed remarkable potency in inhibiting the RdRp of SARS-CoV-2. nih.govacs.org Another investigation into novel quinoline derivatives found specific compounds that were effective inhibitors against RSV and YFV. doi.org

Enzyme Inhibition Studies

The primary mechanism of action for the antibacterial effects of fluoroquinolones, which are derived from quinolin-4-ol cores, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.comaujmsr.com These type II topoisomerase enzymes are crucial for managing DNA topology during replication, and their inhibition leads to breaks in the DNA strands, ultimately causing bacterial cell death. oup.comwikipedia.org The this compound structure is a precursor to antibiotics that function via this mechanism. evitachem.com

In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is typically the main target in Gram-positive bacteria. oup.comwikipedia.org The dual-halogen substitution, with fluorine at C6 and chlorine at C8, is known to enhance the potency of these compounds against both enzymes. mdpi.com

Beyond bacterial topoisomerases, quinoline derivatives have been studied as inhibitors of other enzymes. For example, a series of 8-hydroxyquinolines were evaluated as inhibitors of catechol O-methyltransferase (COMT), a potential target for neurological disorders. nih.gov This research highlights the versatility of the quinoline scaffold in targeting diverse enzymatic systems.

DNA Gyrase and Topoisomerase IV Inhibition

Quinolone derivatives are a well-established class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These type II topoisomerase enzymes are essential for bacterial DNA replication, managing DNA supercoiling, and decatenating interlinked daughter chromosomes. nih.govnih.gov The mechanism of action involves the stabilization of the enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial DNA and ultimately results in cell death. nih.gov

While direct studies on this compound's specific inhibitory activity against DNA gyrase and topoisomerase IV are not extensively detailed in the provided results, its structural class, the quinolones, is renowned for this mechanism. nih.govnih.gov The development of resistance to existing fluoroquinolones, often through mutations in the target enzymes, necessitates the search for new derivatives that can overcome these resistance mechanisms. nih.govleeds.ac.uk Research into novel quinolone compounds aims to identify agents with improved potency and a lower propensity for resistance development. leeds.ac.uk

Cytochrome P450 (CYP450) Enzyme Modulation

The cytochrome P450 (CYP450) superfamily of enzymes plays a critical role in the metabolism of a wide range of xenobiotics, including many therapeutic agents. nih.govnih.gov The modulation of CYP450 activity, either through inhibition or induction, can have significant implications for drug efficacy and safety. nih.gov Some quinoline derivatives have been investigated for their potential to inhibit CYP450 enzymes.

For instance, research on a related compound, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, has indicated its potential to act as an inhibitor of cytochrome P450 enzymes. The modulation of these enzymes is a key consideration in drug development, as it can affect the metabolism and clearance of co-administered drugs. nih.govnih.gov Understanding the interaction of this compound with CYP450 isoenzymes is crucial for predicting potential drug-drug interactions and ensuring therapeutic safety. nih.gov

Cholinesterase Inhibition for Neurodegenerative Research

Cholinesterase inhibitors are a class of drugs used in the management of neurodegenerative diseases like Alzheimer's disease. google.com These compounds work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. Some quinoline derivatives have been explored for their potential as cholinesterase inhibitors. nih.govresearchgate.net

Derivatives of 4-aminoquinoline (B48711) have been evaluated as multi-target agents for Alzheimer's disease, with a primary mode of action being the inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, novel 8-hydroxyquinoline (B1678124) derivatives have shown the ability to selectively target human butyrylcholinesterase. researchgate.net While direct evidence for this compound as a cholinesterase inhibitor is not specified, its quinoline core suggests a potential area for future investigation in neurodegenerative research.

Other Enzyme Targets (e.g., IDO1)

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that has gained attention as a therapeutic target, particularly in the context of cancer immunotherapy. google.comgoogle.com IDO1 is involved in the catabolism of the essential amino acid tryptophan, and its activity can lead to an immunosuppressive tumor microenvironment. google.com Inhibition of IDO1 is being explored as a strategy to enhance anti-tumor immune responses. google.com

Derivatives of quinoline have been investigated as potential IDO1 inhibitors. nih.govbldpharm.com For example, a compound known as linrodostat, which features a 6-fluoroquinolin-4-yl moiety, has been identified as an antineoplastic agent. who.int This highlights the potential for quinoline-based structures to interact with and modulate the activity of enzymes like IDO1, opening avenues for their investigation in oncology.

Antiproliferative and Anticancer Research

The quinoline scaffold is a recognized pharmacophore in the development of novel anticancer agents. mdpi.comresearchgate.net Derivatives of quinoline have demonstrated antiproliferative activity in various cancer cell lines through diverse mechanisms of action. mdpi.com The presence of electron-withdrawing groups, such as fluoro and chloro substituents, on the quinoline ring has been suggested to enhance anticancer activity. researchgate.net

Research has shown that certain 4-anilinoquinazoline (B1210976) analogues, which share structural similarities with quinolines, exhibit significant anticancer efficacy in colorectal cancer cell lines. mdpi.comnih.gov These compounds can induce apoptosis through the intrinsic pathway, involving cell cycle arrest and the activation of caspases. mdpi.comnih.gov While specific antiproliferative data for this compound is not detailed, its classification as a fluorinated quinoline derivative makes it a compound of interest for further investigation in cancer research. evitachem.comresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Essential oils and their components have been recognized for their various pharmacological effects, including anti-inflammatory and immunomodulatory activities. nih.gov Some quinoline derivatives have also shown potential in modulating inflammatory responses. For instance, related compounds have been reported to reduce the secretion of pro-inflammatory cytokines like IL-8.

Terpinen-4-ol, a component of tea tree oil, has been shown to suppress the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-10 by activated human monocytes. nih.gov While this is not a quinoline derivative, it illustrates the principle of targeting inflammatory pathways. The investigation of quinoline compounds for their ability to modulate cytokine production and other inflammatory markers is an active area of research. nih.gov The potential immunomodulatory effects of this compound warrant further exploration. who.int

Exploration of Structure Activity Relationships Sar for 6 Chloro 8 Fluoroquinolin 4 Ol Derivatives

Impact of Halogenation at C6 and C8 Positions on Biological Activities

The strategic placement of halogen atoms at the C6 and C8 positions of the quinoline (B57606) ring system is a critical determinant of the biological activity of 6-Chloro-8-fluoroquinolin-4-ol and its derivatives. SAR studies have consistently shown that this specific dihalogenation pattern significantly modulates the compound's efficacy and spectrum of action.

The presence of a fluorine atom at the C6 position is widely recognized for enhancing the antibacterial activity of quinoline-based drugs. orientjchem.org This is attributed to fluorine's high electronegativity, which can improve the compound's penetration into bacterial cells and its binding affinity to target enzymes like DNA gyrase and topoisomerase IV. mdpi.com

Systematic variations of the halogen substitution pattern at the 5- and 7-positions of 8-hydroxyquinoline (B1678124) have been studied, revealing that the nature of the halogen can impact cytotoxic activity, although in some cases, the effect is minor. acs.org For instance, replacing a chloro group with bromo or iodo at these positions can lead to downfield shifts in NMR spectra, indicating a change in the electronic environment of the quinoline ring. acs.org While these studies are on a related quinoline scaffold, they underscore the principle that the type and position of halogen substituents are key to fine-tuning the biological properties of the molecule.

Table 1: Impact of Halogenation on Quinoline Activity

| Position | Halogen | Observed Effect on Biological Activity |

|---|---|---|

| C6 | Fluorine | Enhances antibacterial activity and cell penetration. orientjchem.orgmdpi.com |

| C8 | Halogen | Can broaden the spectrum of activity but may increase photosensitivity. mdpi.com |

| C5/C7 | Varied Halogens | Influences cytotoxic activity and the electronic properties of the quinoline ring. acs.org |

Role of the Hydroxyl Group at C4 in Target Binding and Efficacy

The hydroxyl group at the C4 position of the quinolin-4-ol scaffold is a crucial functional group that plays a significant role in the molecule's ability to interact with biological targets and exert its therapeutic effects. This hydroxyl group can participate in tautomeric equilibrium, existing as both the enol (4-hydroxyquinoline) and the more stable keto (quinolin-4-one) form in solution. This tautomerism is vital for its interaction with target proteins.

The C4-hydroxyl group is a key site for hydrogen bonding, a fundamental interaction for ligand-receptor binding. This group can act as both a hydrogen bond donor and acceptor, enabling it to form strong connections with amino acid residues within the active site of enzymes or receptors. preprints.org For instance, in the context of antibacterial agents, this interaction is critical for the inhibition of enzymes essential for bacterial DNA replication.

Furthermore, the hydroxyl group at C4 influences the electronic properties of the entire quinoline ring system, affecting its reactivity and the strength of its interactions with biological targets. The presence of this group can also impact the molecule's solubility and pharmacokinetic profile. preprints.org In some derivatives, this hydroxyl group can be a site for further chemical modification to create prodrugs or to attach other functional moieties to enhance activity or target specificity.

Table 2: Function of the C4-Hydroxyl Group

| Feature | Role in Biological Activity |

|---|---|

| Tautomerism | Exists in enol and keto forms, crucial for target interaction. |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor, facilitating strong binding to target proteins. preprints.org |

| Electronic Effects | Influences the electronic distribution of the quinoline ring, affecting reactivity. |

| Site for Modification | Can be functionalized to create derivatives with altered properties. |

Influence of Substitutions on the Quinoline Ring System on Pharmacological Profiles

SAR studies on a wide range of quinoline derivatives have demonstrated that even minor modifications can lead to significant changes in biological activity. nih.gov For example, the introduction of different functional groups can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Substitutions at various positions of the quinoline ring have been shown to be well-tolerated, with the notable exception of the C7 position in some series, where substitution can be detrimental to binding affinity. nih.gov The introduction of methyl, methoxy (B1213986), or other halogen groups at positions such as C2, C3, and C5 can lead to derivatives with significant binding affinities to various biological targets. nih.govbeilstein-journals.org For instance, in one study, a 6-fluoro substituent was found to be among the most potent in a series of quinoline analogs. nih.gov

The ability to combine the quinoline scaffold with other heterocyclic rings also offers a versatile strategy for developing novel therapeutic agents with improved efficacy and reduced side effects. orientjchem.org These modifications can influence the planarity of the molecule and its ability to intercalate with DNA or interact with specific protein pockets. orientjchem.org

Table 3: Effect of Quinoline Ring Substitutions on Pharmacological Profile

| Substitution Position | Type of Substituent | Potential Impact on Pharmacological Profile |

|---|---|---|

| C2/C3 | Various functional groups | Can significantly alter activity and selectivity. researchgate.net |

| C5 | Methyl, Methoxy, Halogen | Generally well-tolerated and can enhance binding affinity. nih.gov |

| C7 | Methyl, Methoxy | Can be detrimental to binding affinity in some derivative series. nih.gov |

| General | Hydrophobic groups | Can enhance binding affinity by improving interaction with target receptors. orientjchem.org |

Emerging Applications and Material Science Perspectives

Development as Ligands for Metal Complexes

The quinolin-4-ol scaffold is a well-established chelating agent for a variety of metal ions. The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 4-position can act as donor atoms, forming stable complexes with metals. The presence of chloro and fluoro groups at the 6- and 8-positions can modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes.

Research on closely related quinoline derivatives has demonstrated their efficacy as ligands. For instance, Schiff bases derived from the precursor 6-chloro-8-fluoroquinoline (B1488121) are known to act as bidentate or tridentate ligands, readily coordinating with transition metals such as ruthenium and iridium. ossila.com These complexes have found applications in dye-sensitized solar cells. ossila.com Furthermore, the broader class of 8-hydroxyquinolines are recognized as potent metal ion chelators, forming stable complexes with a wide range of metal ions. researchgate.netscirp.org This strong precedent suggests that 6-Chloro-8-fluoroquinolin-4-ol is a promising candidate for the development of novel metal complexes with tailored electronic and photophysical properties. The specific halogen substitutions in this compound could lead to complexes with unique characteristics, potentially applicable in catalysis, molecular magnetism, and as therapeutic agents.

Applications in Sensing Technologies, particularly Metal-Ion Recognition

The ability of this compound to form complexes with metal ions is a key attribute for its application in chemical sensing. The interaction with a target metal ion can induce a measurable change in the physical or chemical properties of the quinoline derivative, such as a shift in its absorption or emission spectrum.

Derivatives of the closely related 6-chloro-8-fluoroquinoline have been successfully employed in the development of sensors for metal-ion recognition. ossila.com Specifically, Schiff bases synthesized from this precursor exhibit changes in their fluorescent properties upon chelation with a metal ion, forming the basis of a sensing mechanism. ossila.com The broader family of 8-hydroxyquinoline-based chemosensors has been extensively studied for the detection of various metal ions, including zinc, cadmium, lead, and mercury. scirp.org Given these precedents, this compound is a strong candidate for the design of new chemosensors. The specific substitution pattern of the chloro and fluoro groups can be leveraged to fine-tune the selectivity and sensitivity of the sensor for particular metal ions.

Photophysical Properties and Development as Fluorescent Probes

The inherent fluorescence of the quinoline ring system, combined with the potential for modulation by substituents and metal chelation, makes this compound an interesting subject for the development of fluorescent probes. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and lifetime, are expected to be sensitive to the local chemical environment.

The principle of fluorescence modulation upon metal binding is well-established for 8-hydroxyquinoline (B1678124) and its derivatives. scirp.org This change in fluorescence is the foundation for their use as fluorescent chemosensors. scirp.org Similarly, Schiff bases derived from 6-chloro-8-fluoroquinoline show a distinct shift in their fluorescent emissions upon metal chelation, highlighting the potential of this core structure in the design of fluorescent probes. ossila.com The development of fluorescent probes based on this compound could lead to applications in biological imaging, environmental monitoring, and as labels in bioassays. The specific photophysical properties can be further tuned through chemical modification of the quinolin-4-ol core.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C₉H₅ClFNO | 197.59 | Target compound with hydroxyl group |

| 6-Chloro-8-fluoroquinoline | C₉H₅ClFN | 181.59 | Precursor with chloro at 4-position |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Parent compound, potent metal chelator |

Future Research Directions and Translational Perspectives Pre Clinical

Rational Design of Novel 6-Chloro-8-fluoroquinolin-4-ol Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the this compound core is a primary focus of ongoing research. Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of derivatives with improved biological activity and selectivity for specific molecular targets. researchgate.net

Key structural modifications being explored include:

Substitutions at the N-1 position: The substituent at the N-1 position of the quinolone ring is a critical determinant of biological activity. Research indicates that a cyclopropyl (B3062369) group at this position often enhances inhibitory effects on enzymes like topoisomerase II, a target in cancer therapy. nih.gov

Modifications at the C-7 position: The C-7 position offers a prime site for introducing diverse substituents to modulate the compound's properties. The introduction of various heterocyclic moieties can influence potency and target selectivity.

Alterations at the C-6 and C-8 positions: The presence of a fluorine atom at the C-6 position is generally considered necessary for anticancer activity. nih.gov Furthermore, an additional fluorine or a methoxy (B1213986) group at the C-8 position has been shown to increase the effectiveness of this action. nih.gov The chlorine atom at the C-6 position in the parent compound is also recognized for its profound and often beneficial effects in drug discovery, contributing to enhanced biological activity. nih.govchemrxiv.org

Computational methods, such as molecular docking, are being employed to predict the binding interactions of designed analogues with their biological targets, thereby prioritizing the synthesis of compounds with the highest potential.

Investigation of New Biological Targets and Mechanisms of Action

While the traditional targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, preclinical studies are actively investigating new biological targets for derivatives of the this compound scaffold, particularly in the context of cancer therapy.

Emerging biological targets for this class of compounds include:

Eukaryotic Topoisomerase II: Several fluoroquinolone derivatives have demonstrated potent inhibitory activity against human topoisomerase II, an essential enzyme for DNA replication in cancer cells. This inhibition can lead to the induction of apoptosis (programmed cell death) in malignant cells. nih.govrsc.org

Kinases: The inhibition of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer is another promising avenue. The quinoline (B57606) and related quinazoline (B50416) scaffolds have been shown to be effective kinase inhibitors. nih.gov

Other Enzymes: Research is also exploring the potential of these compounds to inhibit other enzymes critical for cancer cell survival and proliferation.

The investigation into these new targets is often accompanied by studies to elucidate the precise mechanisms of action, including the ability of these compounds to induce cell cycle arrest and apoptosis. nih.gov

Development of Advanced Synthetic Strategies for Scalable Production

The successful translation of promising this compound analogues from the laboratory to clinical use hinges on the development of efficient and scalable synthetic methods. Current research in this area is focused on multistep synthetic routes that allow for the flexible introduction of various substituents.

Key considerations for the development of advanced synthetic strategies include:

High-Yield Reactions: Optimizing reaction conditions to maximize the yield of each synthetic step is crucial for economic viability.

Stereoselectivity: For chiral analogues, developing stereoselective synthetic methods is essential to produce the desired enantiomer, which often possesses the desired biological activity.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of less hazardous reagents and solvents, is an increasingly important aspect of modern synthetic chemistry. mdpi.com

The development of robust and scalable synthetic protocols will be critical for the cost-effective production of these compounds for further preclinical and potential clinical evaluation.

Exploration of Multifunctional Therapeutic Agents Derived from the this compound Core

A particularly exciting area of research is the development of multifunctional or hybrid therapeutic agents that combine the this compound scaffold with other pharmacologically active moieties. rsc.orgnih.gov This approach aims to create single molecules that can simultaneously modulate multiple biological targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Examples of this strategy include:

Hybrid Anticancer Agents: The quinoline core can be linked to other anticancer pharmacophores to create hybrid molecules with enhanced potency and a broader spectrum of activity. pensoft.net

Dual-Action Agents: By combining the quinolone scaffold with other active groups, it may be possible to develop agents with both anticancer and other therapeutic properties, such as anti-inflammatory or antimicrobial activity.

This molecular hybridization strategy represents a powerful approach to generating novel drug candidates with improved therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-8-fluoroquinolin-4-ol, and what analytical steps validate purity?

Methodological Answer:

- Synthesis : Start with quinoline scaffold precursors. Fluorination and chlorination steps are critical. For example, use Vilsmeier-Haack cyclization with POCl₃ to introduce chloro groups, followed by selective fluorination using DAST (diethylaminosulfur trifluoride) or SF₄ under controlled conditions .

- Validation : Confirm purity via HPLC (≥98% purity threshold) and characterize using ¹H/¹³C NMR (e.g., δ ~150 ppm for C-F in ¹³C NMR) and high-resolution mass spectrometry (HRMS) . Cross-reference spectral data with NIST Chemistry WebBook entries for fluoroquinoline derivatives .

Q. How should researchers assess the solubility and stability of this compound in different solvents?

Methodological Answer:

- Solubility Testing : Perform shake-flask experiments in polar (DMSO, methanol) and non-polar solvents (dichloromethane) at 25°C. Quantify saturation points using UV-Vis spectroscopy at λmax ~300–320 nm (typical for quinoline derivatives).

- Stability Studies : Conduct accelerated degradation tests under acidic/alkaline conditions (pH 3–10) and monitor via HPLC. Use Arrhenius modeling to predict shelf life under storage conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 6-chloro position may exhibit higher reactivity due to electron-withdrawing effects .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial gyrase) using AutoDock Vina to rationalize antimicrobial activity trends .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., MIC testing against E. coli ATCC 25922). Control for impurities using LC-MS to rule out degradation products .

- Dose-Response Analysis : Perform Hill slope modeling to compare potency (EC₅₀) across studies. If discrepancies persist, evaluate cell line-specific permeability using Caco-2 monolayer assays .

Q. What advanced spectroscopic techniques are required to distinguish tautomeric forms of this compound?

Methodological Answer:

- Dynamic NMR : Conduct variable-temperature ¹H NMR (e.g., 25–80°C) to detect tautomerization via coalescence of proton signals.

- 19F NMR : Monitor fluorine chemical shift changes to identify keto-enol equilibria. Compare with X-ray crystallography data (if available) for definitive structural assignment .

Q. How to design a stability-indicating method for this compound under oxidative stress?

Methodological Answer:

- Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Analyze degradation products via LC-QTOF-MS to identify oxidative byproducts (e.g., hydroxylated derivatives).

- Method Validation : Ensure specificity, linearity (R² >0.995), and precision (%RSD <2%) per ICH Q2(R1) guidelines .

Methodological Challenges & Contradictions

Q. How to address conflicting solubility data reported in different solvent systems?

Methodological Answer:

Q. What strategies mitigate halogen-bonding interference in crystallographic studies of this compound?

Methodological Answer:

- Co-crystallization : Use bulky counterions (e.g., tetrabutylammonium salts) to disrupt Cl/F···π interactions.

- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts. Compare with DFT-optimized crystal packing predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.